molecular formula C18H25N5S B2749583 N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2379996-76-4

N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine

Katalognummer B2749583
CAS-Nummer: 2379996-76-4
Molekulargewicht: 343.49
InChI-Schlüssel: RDXNJQJJHAMUKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that targets the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL).

Wirkmechanismus

N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine targets BTK, a non-receptor tyrosine kinase that plays a critical role in BCR signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, including phospholipase Cγ2 (PLCγ2) and protein kinase B (AKT). This leads to the activation of several signaling pathways, including the NF-κB and PI3K/AKT pathways, which promote cell survival and proliferation. N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine binds to the active site of BTK, preventing its phosphorylation and downstream signaling, leading to decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects
N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has been shown to inhibit BTK phosphorylation and downstream signaling pathways in B cells, leading to decreased proliferation and survival of malignant B cells. In addition, N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has been shown to induce apoptosis in B cell lines and primary CLL cells. In vivo studies have demonstrated that N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine exhibits potent antitumor activity in mouse models of CLL, MCL, and DLBCL, with minimal toxicity to normal tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is its specificity for BTK, which reduces the risk of off-target effects. In addition, N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has shown potent antitumor activity in preclinical models of B cell malignancies, suggesting that it may be a promising therapeutic option for patients with these diseases. One limitation of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is its limited bioavailability and short half-life, which may require frequent dosing in clinical trials.

Zukünftige Richtungen

There are several future directions for the development of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine as a therapeutic agent. One direction is the evaluation of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine in combination with other targeted agents or chemotherapy drugs, which may enhance its antitumor activity. Another direction is the investigation of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine in other B cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy of this class of drugs for the treatment of B cell malignancies.

Synthesemethoden

The synthesis of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine involves several steps, including the reaction of 4-(4-aminopiperidin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide with 4-(4-bromomethylphenyl)thiophenol in the presence of a palladium catalyst. This is followed by a series of purification steps, including column chromatography and recrystallization, to obtain the final product with high purity.

Wissenschaftliche Forschungsanwendungen

N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has been extensively studied in preclinical models of B cell malignancies. In vitro studies have shown that N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine inhibits BTK phosphorylation and downstream signaling pathways in B cells, leading to decreased proliferation and survival of malignant B cells. In vivo studies have demonstrated that N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine exhibits potent antitumor activity in mouse models of CLL, MCL, and DLBCL, with minimal toxicity to normal tissues. These findings suggest that N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine may be a promising therapeutic option for patients with B cell malignancies.

Eigenschaften

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5S/c1-2-16-17(19-7-1)21-13-22-18(16)20-12-14-3-8-23(9-4-14)15-5-10-24-11-6-15/h1-2,7,13-15H,3-6,8-12H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXNJQJJHAMUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2=NC=NC3=C2C=CC=N3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.